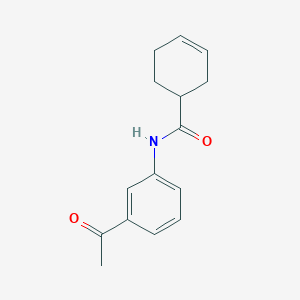
N-(3-acetylphenyl)cyclohex-3-ene-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-acetylphenyl)cyclohex-3-ene-1-carboxamide, commonly known as APHC, is a chemical compound that has garnered significant attention in scientific research due to its unique properties. APHC belongs to the class of compounds known as amides and is synthesized through a multi-step process.
Mécanisme D'action
The mechanism of action of APHC is not fully understood, but it is believed to act by inhibiting the production of pro-inflammatory cytokines and other mediators of inflammation. It may also act by blocking the activation of nuclear factor-kappa B, a transcription factor that plays a key role in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
APHC has been shown to have significant anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the growth of cancer cells in vitro. Additionally, APHC has been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of APHC for lab experiments is its low toxicity profile, which makes it a safer alternative to other compounds that may be more toxic. However, one limitation of APHC is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several potential future directions for research on APHC. One area of interest is the development of new drugs based on the structure of APHC for the treatment of pain and inflammation. Another potential direction is the investigation of the mechanism of action of APHC in more detail, which could lead to a better understanding of its potential therapeutic applications. Additionally, further research could be conducted on the use of APHC in the treatment of cancer, as well as its potential use in other areas of medicine.
Méthodes De Synthèse
The synthesis of APHC involves several steps, starting with the condensation of 3-acetylcyclohex-2-enone with aniline to form N-(3-acetylphenyl)cyclohex-2-enimine. This intermediate is then reduced with sodium borohydride to form N-(3-acetylphenyl)cyclohex-3-enimine, which is subsequently hydrolyzed with hydrochloric acid to produce APHC.
Applications De Recherche Scientifique
APHC has been extensively studied for its potential application in the field of medicinal chemistry. It has been shown to possess significant anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs to treat pain and inflammation. APHC has also been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Propriétés
IUPAC Name |
N-(3-acetylphenyl)cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-11(17)13-8-5-9-14(10-13)16-15(18)12-6-3-2-4-7-12/h2-3,5,8-10,12H,4,6-7H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJQANOKHKSNGLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2CCC=CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

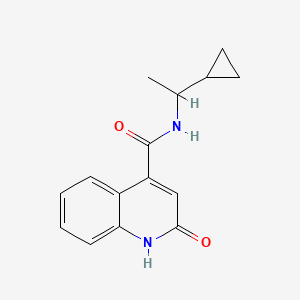

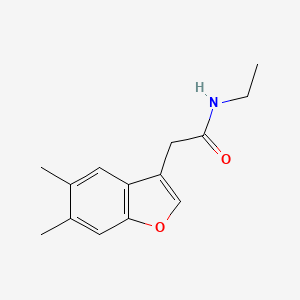
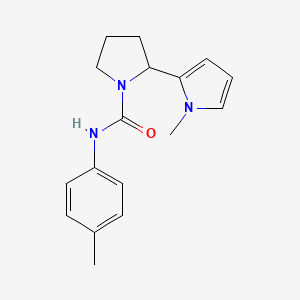
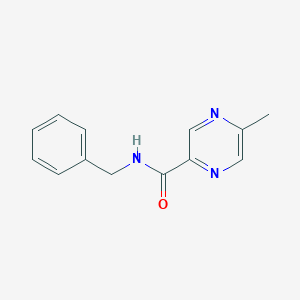
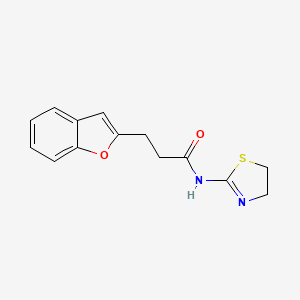
![N-[3-(benzimidazol-1-yl)propyl]-6-chloro-3,4-dihydro-2H-1,5-benzodioxepine-8-carboxamide](/img/structure/B7454956.png)
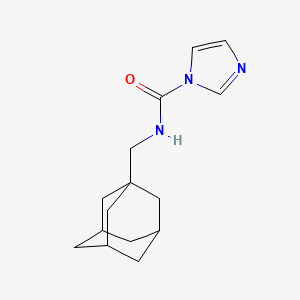
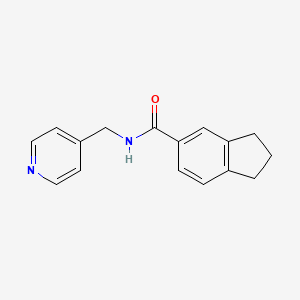
![N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzamide](/img/structure/B7454975.png)

![4-[[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B7455003.png)
![5-[2-[[4-(2-methoxyethyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetyl]-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one](/img/structure/B7455008.png)
